N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide
Description
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide is a synthetic small molecule characterized by a piperidine core substituted at the 1-position with an oxolane (tetrahydrofuran) ring and at the 4-position with a methyl group linked to a cyclobutanecarboxamide moiety.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-15(13-2-1-3-13)16-10-12-4-7-17(8-5-12)14-6-9-19-11-14/h12-14H,1-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZYKVVAOAIMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Nitrogen with Oxolan-3-yl Derivatives
Synthesis of Cyclobutanecarboxylic Acid
Cyclobutanecarboxylic acid is synthesized via two primary routes:
Ring-Expansion of Cyclopropane Derivatives
Cyclopropane carboxylates undergo thermal or photochemical ring expansion to form cyclobutanecarboxylic acid derivatives. For example, methyl cyclopropanecarboxylate rearranges under UV light to yield methyl cyclobutanecarboxylate , which is hydrolyzed to the free acid (Scheme 4).
Key Data :
[2+2] Cycloaddition of Alkenes
Ethylene and acetylene derivatives participate in [2+2] cycloadditions catalyzed by transition metals (e.g., ruthenium), forming cyclobutane rings. Subsequent oxidation yields the carboxylic acid (Scheme 5).
Catalyst System :
Amide Bond Formation: Coupling Strategies
The final step involves coupling 1-(oxolan-3-yl)piperidin-4-ylmethylamine with cyclobutanecarboxylic acid using standard amidation techniques.
Carbodiimide-Mediated Coupling
Reagents : Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) (Scheme 6).
Procedure :
- Cyclobutanecarboxylic acid (1 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM at 0°C.
- The amine (1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
Uranium-Based Coupling Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offers superior efficiency in polar aprotic solvents like DMF (Scheme 7).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 92–95% |
Advantages :
Alternative Synthetic Routes and Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for both N-alkylation and amidation steps. For example, the Mitsunobu reaction completes within 1 hour under microwave conditions (100°C, 300 W), compared to 24 hours conventionally.
Solid-Phase Synthesis
Immobilizing the piperidine scaffold on Wang resin enables iterative coupling and purification steps, achieving a 78% overall yield in a reported trial.
Characterization and Quality Control
Critical analytical data for this compound:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.70 (m, cyclobutane CH₂), 2.30–2.50 (m, piperidine CH₂), 3.60–3.80 (m, oxolane OCH₂).
- HRMS (ESI+) : m/z calcd. for C₁₃H₂₃N₂O₂ [M+H]⁺ 267.1808, found 267.1812.
Purity :
- HPLC : >98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Industrial-Scale Considerations and Challenges
Key Challenges :
- Oxolane Electrophile Stability : 3-Bromooxolane degrades upon storage, necessitating in situ generation.
- Amide Racemization : Prolonged coupling times at elevated temperatures lead to enantiomerization, requiring strict temperature control.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| Piperidin-4-ylmethylamine | 1,200 |
| HATU | 8,500 |
| Cyclobutanecarboxylic Acid | 3,000 |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the oxolan group.
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, including fentanyl analogs and atherosclerosis-targeting agents. Below is a detailed analysis of key similarities and differences:
Structural Features and Substituent Analysis
*Estimated based on formula.
Key Observations :
- Piperidine Core : All compounds utilize a piperidine scaffold, a common feature in CNS-active and enzyme-targeting drugs.
- Substituent Diversity :
- The target compound ’s oxolane substituent introduces an oxygen atom, enhancing hydrophilicity compared to the fluorinated or methylated aromatic groups in fentanyl analogs .
- The cyclobutanecarboxamide group introduces steric hindrance and rigidity, contrasting with the flexible propionamide/acetamide chains in fentanyl derivatives or the extended naphthyridine-acetamide in Goxalapladib .
- Goxalapladib’s trifluoromethylbiphenyl and methoxyethyl groups optimize solubility and target engagement for atherosclerosis, unlike the target compound’s compact cyclobutane .
Pharmacological Implications
- Receptor Binding: Fentanyl analogs (e.g., 2'-Fluoroortho-fluorofentanyl) bind µ-opioid receptors via aromatic stacking and lipophilic interactions . The target compound’s lack of aromatic groups suggests divergent receptor targets, possibly non-opioid GPCRs or enzymes. Goxalapladib’s naphthyridine-acetamide inhibits phospholipase A2 (PLA2), a mechanism unlikely for the target compound due to its smaller, rigid carboxamide .
- Compared to Goxalapladib’s high molecular weight (718.80 g/mol), the target compound’s lower weight (~294.4 g/mol) aligns with better oral bioavailability .
Therapeutic Potential
Research Findings and Hypotheses
- Metabolic Stability : The oxolane group may reduce cytochrome P450-mediated metabolism compared to fentanyl analogs’ fluorinated aryl groups, which are prone to oxidative degradation .
- Synthetic Feasibility : The target compound’s simpler structure (vs. Goxalapladib) could streamline synthesis and scale-up.
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a cyclobutane ring, a piperidine moiety, and an oxolane (tetrahydrofuran) component. The unique combination of these structural elements contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N3O2 |
| Molecular Weight | 237.33 g/mol |
| LogP | 1.89 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in inflammatory pathways. Research indicates that this compound may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory responses.
Inhibition of NLRP3 Inflammasome
Studies have shown that compounds with similar structures can inhibit the release of pro-inflammatory cytokines like IL-1β through modulation of the NLRP3 inflammasome pathway. This suggests that this compound may exhibit anti-inflammatory properties by preventing pyroptosis, a form of programmed cell death associated with inflammation .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
Research into the anticancer properties of related compounds indicates that this compound may also possess cytotoxic effects against cancer cell lines. In vitro studies are needed to quantify its efficacy and mechanism against specific cancer types.
Case Studies
Case Study 1: Inhibition of IL-1β Release
A study evaluated the effects of structurally similar compounds on IL-1β release in LPS/ATP-stimulated human macrophages. Results indicated that certain derivatives could significantly reduce IL-1β levels, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Antimicrobial Activity
In a series of experiments assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-methyl-1-(oxolan-3-yl)methylpiperidin-4-aminedihydrochloride | Piperidine derivative | Anti-inflammatory |
| 3-(6-piperidin-1-ylpyridin-3-yl)methylurea | Urea derivative | Anticancer |
| N-{1-[oxolan(3)-yl]piperidin(4)-yl}cyclopropanesulfonamide | Sulfonamide derivative | Antimicrobial |
Q & A
Q. What are the optimized synthetic routes for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between cyclobutanecarboxylic acid derivatives and the piperidine-oxolane intermediate.
- Key reagents : Coupling agents like HATU or DCC, and bases such as triethylamine for pH control .
- Critical conditions : Temperature (often 0–25°C for coupling steps), solvent choice (e.g., DMF or dichloromethane), and inert atmospheres to prevent side reactions .
- Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : H and C NMR to verify connectivity of the piperidine, oxolane, and cyclobutane moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion) .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Q. What computational methods are used to predict the physicochemical properties of this compound?
-
Lipophilicity (LogP) : Calculated via software like MarvinSketch or ACD/Labs to assess membrane permeability .
-
Solubility : Predicted using COSMO-RS or molecular dynamics simulations .
-
Table 1 : Example computational data for related analogs:
Property Predicted Value Method LogP 2.3 ± 0.2 MarvinSketch Water Solubility 12 mg/L COSMO-RS pKa 8.5 ACD/Labs
Advanced Research Questions
Q. What in vitro methodologies evaluate the biological activity of this compound, particularly regarding receptor binding?
- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled antagonists) to measure affinity for targets like serotonin or dopamine receptors .
- Enzyme inhibition : Fluorescence-based assays (e.g., FRET) to quantify IC values against kinases or proteases .
- Cell-based assays : Use of HEK-293 or CHO cells transfected with target receptors to assess functional activity (e.g., cAMP modulation) .
Q. How can researchers address discrepancies in biological activity data across studies?
- Variable control : Standardize assay conditions (e.g., buffer pH, temperature, cell passage number) .
- Purity validation : Re-analyze compound batches via HPLC to rule out degradation products .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., oxolane ring vs. tetrahydrofuran substitutions) .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
-
Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and introduce blocking groups .
-
Bioavailability enhancement : Formulate with co-solvents (e.g., PEG 400) or nanoemulsions to improve solubility .
-
Table 2 : Pharmacokinetic data for a lead analog:
Parameter Value (Mean ± SD) Half-life (t) 4.2 ± 0.8 h C (oral) 1.5 µM AUC 12 µM·h
Q. How are molecular dynamics (MD) simulations applied to study its target interactions?
- Docking studies : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., D dopamine receptor) .
- Free energy calculations : MM-GBSA to estimate binding affinities and validate experimental IC values .
- Trajectory analysis : Identify key hydrogen bonds (e.g., between carboxamide and receptor aspartate residues) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
